

SR16835: A Comparative Analysis of its Translational Potential Against Existing Opioid Therapeutics

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Compound of Interest		
Compound Name:	SR16835	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **SR16835**, a novel bifunctional Nociceptin/Orphanin FQ (NOP) receptor and mu-opioid (MOR) receptor agonist, with existing opioid-based analgesics and treatments for opioid use disorder. This document synthesizes preclinical data to evaluate the translational potential of **SR16835**, focusing on its receptor binding affinity, functional activity, and in vivo efficacy.

Introduction to SR16835

SR16835 is a novel investigational compound that exhibits a unique pharmacological profile as a potent full agonist at the NOP receptor and a partial agonist at the MOR. This dual mechanism of action holds the therapeutic promise of providing potent analgesia with a reduced side-effect profile, particularly concerning abuse liability and respiratory depression, which are significant drawbacks of conventional MOR agonists.

Comparative Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for **SR16835** in comparison to standard opioid drugs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)



Compound	NOP Receptor (Ki, nM)	Mu-Opioid Receptor (Ki, nM)	Kappa-Opioid Receptor (Ki, nM)	Delta-Opioid Receptor (Ki, nM)
SR16835 (as SR14150)	1.39 ± 0.42	29.9 ± 2.1	42.7 ± 1.0	>10,000
Morphine	>10,000	1 - 10	30 - 100	100 - 1000
Buprenorphine	~170	0.2 - 1	2 - 10	5 - 20
Fentanyl	>10,000	0.1 - 1	>1000	>1000
Methadone	>1000	1 - 10	>1000	>1000

Note: Data for **SR16835** is represented by the closely related compound SR14150 from available literature.[1][2] Values for comparator drugs are compiled from various sources and represent a general range.

Table 2: Comparative Functional Activity (EC50, nM and Emax, %)

Compound	NOP Receptor (EC50, nM)	NOP Receptor (Emax, %)	Mu-Opioid Receptor (EC50, nM)	Mu-Opioid Receptor (Emax, %)
SR16835 (as SR14150)	Partial Agonist	Partial Agonist	Partial Agonist	Partial Agonist
Morphine	No Activity	0	10 - 100	100 (Full Agonist)
Buprenorphine	Partial Agonist	Low	1 - 10	~50 (Partial Agonist)
Fentanyl	No Activity	0	1 - 10	100 (Full Agonist)
Methadone	No Activity	0	5 - 50	100 (Full Agonist)



Note: Specific EC50 and Emax values for SR14150 were not fully available in the reviewed literature, but it is characterized as a partial agonist at both NOP and MOR.[1] Values for comparator drugs are generalized from multiple sources.

Table 3: Comparative In Vivo Antinociceptive Potency (ED50, mg/kg)

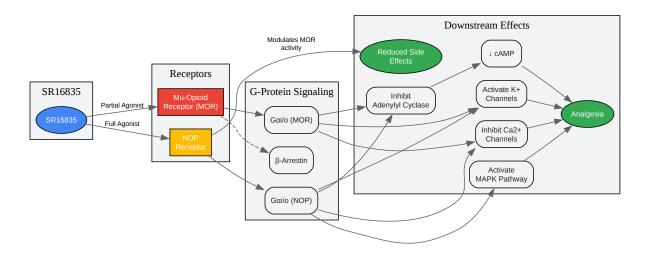
Compound	Tail-Flick Test (ED50, mg/kg)	Hot Plate Test (ED50, mg/kg)
SR16835	Data Not Available	Data Not Available
Morphine	2 - 10 (s.c.)	5 - 15 (s.c.)
Buprenorphine	0.05 - 0.2 (s.c.)	0.1 - 0.5 (s.c.)
Fentanyl	0.01 - 0.05 (s.c.)	0.02 - 0.1 (s.c.)
Methadone	1 - 5 (s.c.)	2 - 10 (s.c.)

Note: In vivo potency data for **SR16835** was not available in the public domain at the time of this review. Values for comparator drugs are approximate and can vary based on the specific experimental conditions.

Signaling Pathways

The therapeutic effects of **SR16835** and comparator drugs are mediated through complex intracellular signaling cascades following receptor activation.





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SR16835 engages both MOR and NOP receptor signaling pathways.

Activation of the MOR by traditional opioids primarily leads to Gαi/o protein-mediated inhibition of adenylyl cyclase, activation of inwardly rectifying potassium channels, and inhibition of voltage-gated calcium channels, resulting in analgesia. However, it also recruits β-arrestin, a pathway associated with adverse effects like respiratory depression and tolerance.[3] The NOP receptor, also coupled to Gαi/o proteins, produces similar downstream effects on adenylyl cyclase and ion channels.[4][5][6][7] Crucially, NOP receptor activation can modulate MOR signaling, potentially attenuating the rewarding effects and other adverse outcomes associated with MOR agonism.[7]

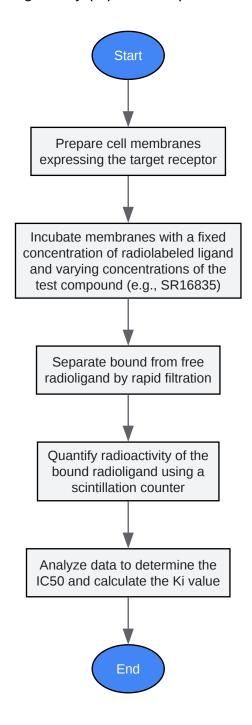
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of opioid compounds.



Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.



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Workflow for a competitive radioligand binding assay.

Protocol:

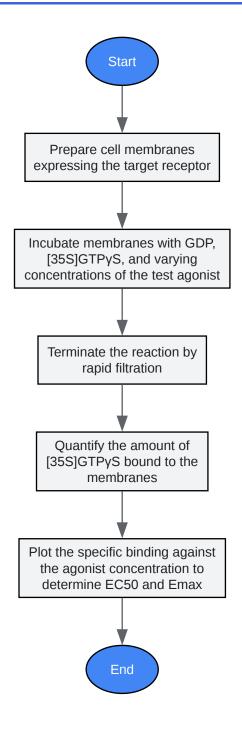


- Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with MOR or NOP receptors) are prepared by homogenization and centrifugation.
- Incubation: Membranes are incubated in a buffer solution with a known concentration of a high-affinity radioligand (e.g., [3H]DAMGO for MOR, or [3H]Nociceptin for NOP) and a range of concentrations of the unlabeled test compound.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPyS Binding Assay

This functional assay measures the extent of G-protein activation following receptor agonism.





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Workflow for a $[^{35}S]GTP\gamma S$ binding assay.

Protocol:

 Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are used.[8][9][10][11]



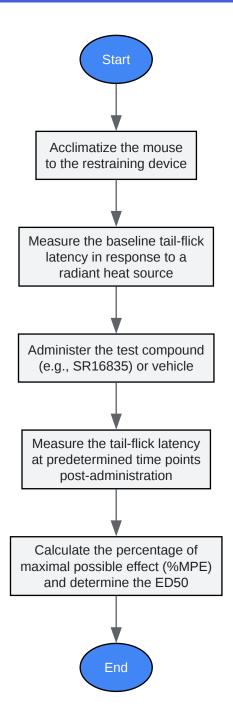
- Incubation: Membranes are incubated in an assay buffer containing GDP, [35S]GTPyS (a non-hydrolyzable GTP analog), and varying concentrations of the test agonist.[8][9][10][11]
- Reaction Termination: The binding reaction is stopped by rapid filtration.[8][9][10]
- Quantification: The amount of [35S]GTPyS bound to the $G\alpha$ subunits on the membranes is quantified by scintillation counting.[8]
- Data Analysis: The specific binding is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the potency (EC50) and efficacy (Emax) are determined.[8]

In Vivo Nociception Assays

These assays assess the analgesic properties of a compound in animal models.

4.3.1. Tail-Flick Test





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Workflow for the tail-flick test in mice.

Protocol:

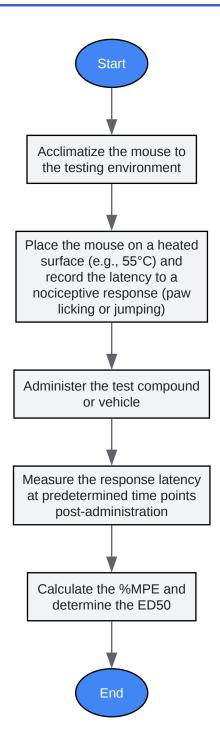
• Acclimatization: The mouse is gently restrained with its tail exposed.[12][13][14]



- Baseline Measurement: A focused beam of radiant heat is applied to the ventral surface of
 the tail, and the time taken for the mouse to flick its tail away from the heat source is
 recorded as the baseline latency.[12][14][15] A cut-off time is set to prevent tissue damage.
 [15]
- Drug Administration: The test compound or vehicle is administered, typically via subcutaneous or intraperitoneal injection.
- Post-treatment Measurement: The tail-flick latency is measured again at various time points after drug administration.
- Data Analysis: The analgesic effect is often expressed as the percentage of the maximal possible effect (%MPE). The dose that produces a 50% effect (ED50) is calculated from the dose-response curve.

4.3.2. Hot Plate Test





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Workflow for the hot plate test in mice.

Protocol:

Acclimatization: The mouse is allowed to acclimate to the testing room.[16][17]

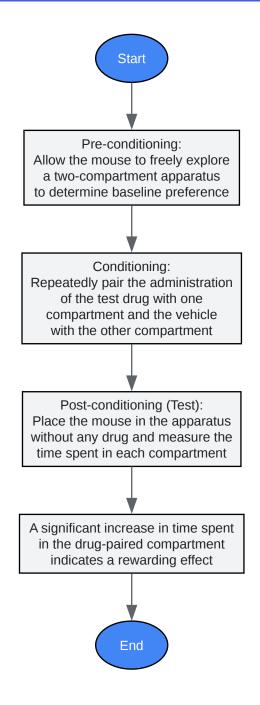


- Baseline Measurement: The mouse is placed on a metal plate maintained at a constant temperature (e.g., 52-55°C), and the time until it exhibits a nocifensive response (e.g., licking a hind paw or jumping) is recorded.[16][18][19] A cut-off time is used to prevent injury.[17]
- Drug Administration: The test compound or vehicle is administered.
- Post-treatment Measurement: The response latency is reassessed at specific intervals after drug administration.
- Data Analysis: The analgesic effect is quantified, and the ED50 is determined as described for the tail-flick test.

Conditioned Place Preference (CPP)

This behavioral assay is used to assess the rewarding or aversive properties of a drug.





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Workflow for the conditioned place preference test.

Protocol:

 Pre-conditioning Phase: On the first day, each mouse is placed in a two-chambered apparatus with distinct visual and tactile cues and allowed to explore freely to establish a baseline preference for either chamber.[20][21][22]



- Conditioning Phase: Over several days, the mouse receives an injection of the test drug and
 is confined to one chamber, and on alternate days, it receives a vehicle injection and is
 confined to the other chamber.[20][21][22] The drug is typically paired with the initially nonpreferred chamber.
- Test Phase: After the conditioning phase, the mouse is placed back in the apparatus in a drug-free state, with free access to both chambers. The time spent in each chamber is recorded.[20][21][22]
- Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates that the drug has rewarding properties.[23]

Translational Potential and Conclusion

The dual agonism of **SR16835** at NOP and MOR receptors presents a promising therapeutic strategy. By activating NOP receptors, **SR16835** has the potential to induce analgesia while simultaneously mitigating the rewarding effects and other adverse side effects mediated by MOR activation, such as respiratory depression and the development of tolerance and dependence.

The preclinical data, although limited for **SR16835** itself, suggests that bifunctional NOP/MOR agonists could offer a safer alternative to traditional opioids. Further comprehensive preclinical studies directly comparing **SR16835** with standard-of-care opioids are warranted to fully elucidate its therapeutic index and translational potential for the management of pain and opioid use disorder. The detailed experimental protocols provided in this guide offer a framework for conducting such pivotal comparative studies.

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